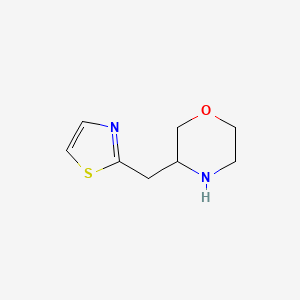
3-(1,3-Thiazol-2-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-2-ylmethyl)morpholine is a heterocyclic organic compound that features both a thiazole ring and a morpholine ring. The molecular formula of this compound is C8H12N2OS, and it has a molecular weight of 184.26 g/mol . The thiazole ring is known for its aromaticity and the presence of nitrogen and sulfur atoms, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-ylmethyl)morpholine typically involves the reaction of thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-2-carbaldehyde and morpholine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: 3-(1,3-Thiazol-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Electrophilic reagents like halogens for thiazole ring; nucleophilic reagents like amines for morpholine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings .
科学研究应用
3-(1,3-Thiazol-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)morpholine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as pramipexole and nizatidine contain the morpholine ring and are used in various therapeutic applications.
Uniqueness: 3-(1,3-Thiazol-2-ylmethyl)morpholine is unique due to the combination of the thiazole and morpholine rings, which confer distinct chemical and biological properties.
生物活性
3-(1,3-Thiazol-2-ylmethyl)morpholine is a compound that combines the morpholine and thiazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-donating groups and specific substitutions on the thiazole ring can enhance their efficacy against various biological targets. For instance, the incorporation of a methyl group at position 4 of a phenyl ring has been linked to increased cytotoxicity in certain thiazole derivatives .
Anticancer Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. The compound this compound has been evaluated for its anti-tumor effects against several cancer cell lines.
Case Study: Antitumor Activity
A study investigated the antitumor activity of synthesized N-phenylmorpholine-thiazole derivatives against various tumor cell lines including TK-10, MCF-7, and UACC-62. The results indicated that some derivatives showed promising potential to inhibit cell proliferation effectively:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| TK-10 | 78.5 | 12.5 |
| MCF-7 | 82.0 | 10.0 |
| UACC-62 | 75.0 | 15.0 |
These findings suggest that modifications to the thiazole or morpholine structures can lead to enhanced anticancer activity .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Induction of Apoptosis : Similar to other thiazole derivatives, this compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell cycle arrest at the S phase .
- Inhibition of Key Enzymes : Thiazoles have been noted for their ability to inhibit various enzymes linked to cancer progression and inflammation, potentially making them useful in therapeutic strategies against these conditions .
Antimicrobial Activity
In addition to anticancer properties, compounds with morpholine and thiazole structures have shown notable antimicrobial activity. For instance, studies have reported that certain derivatives were effective against a range of bacteria and fungi, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 15.6 µg/mL |
| Candida albicans | 20 µg/mL |
This broad-spectrum antimicrobial activity highlights the potential utility of this compound in treating infections .
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C8H12N2OS/c1-3-11-6-7(9-1)5-8-10-2-4-12-8/h2,4,7,9H,1,3,5-6H2 |
InChI 键 |
JXYXKMATFUPELX-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)CC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















